molecular formula C21H17F2NO4S B2989668 Methyl 3-(2,6-difluorobenzamido)-5-(4-ethoxyphenyl)thiophene-2-carboxylate CAS No. 890817-95-5

Methyl 3-(2,6-difluorobenzamido)-5-(4-ethoxyphenyl)thiophene-2-carboxylate

Cat. No.: B2989668
CAS No.: 890817-95-5
M. Wt: 417.43
InChI Key: WZWHILCGTTWEDP-UHFFFAOYSA-N
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Description

Methyl 3-(2,6-difluorobenzamido)-5-(4-ethoxyphenyl)thiophene-2-carboxylate is a thiophene-based compound featuring a 2,6-difluorobenzamido group at the 3-position and a 4-ethoxyphenyl substituent at the 5-position of the thiophene ring. This structure combines fluorinated aromatic moieties with an ethoxy-substituted phenyl group, which may enhance its biological activity and physicochemical properties. Notably, it has been identified as an inhibitor of E.

Properties

IUPAC Name

methyl 3-[(2,6-difluorobenzoyl)amino]-5-(4-ethoxyphenyl)thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F2NO4S/c1-3-28-13-9-7-12(8-10-13)17-11-16(19(29-17)21(26)27-2)24-20(25)18-14(22)5-4-6-15(18)23/h4-11H,3H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZWHILCGTTWEDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC(=C(S2)C(=O)OC)NC(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 3-(2,6-difluorobenzamido)-5-(4-ethoxyphenyl)thiophene-2-carboxylate (CAS Number: 890817-95-5) is a compound of significant interest due to its diverse biological activities. This article reviews the compound's structure, synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

  • Molecular Formula : C21H17F2NO4S
  • Molecular Weight : 417.43 g/mol
  • Chemical Structure : The compound features a thiophene ring, which is a key component in many biologically active molecules. Its structure includes a difluorobenzamide and an ethoxyphenyl group, contributing to its unique properties.

Synthesis

The synthesis of this compound typically involves the reaction of thiophene derivatives with appropriate benzamide precursors under controlled conditions. The details of the synthetic pathway are crucial for understanding the compound's biological activity and optimizing its production for research purposes.

Antimicrobial Properties

Research indicates that compounds related to this compound exhibit significant antimicrobial activity. For instance, a related compound was shown to inhibit E. coli capsule formation with an IC50 value of 4.5 ± 2.4 μM, demonstrating its potential as a lead compound for further development in treating bacterial infections .

Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory properties. Benzamide derivatives have been reported to possess anti-inflammatory effects by modulating immune responses. The specific mechanisms by which this compound exerts these effects remain an area of active investigation.

Case Studies and Research Findings

  • Inhibition of K1 Capsule Formation :
    • A study highlighted that the compound effectively inhibits K1 capsule formation in bladder cancer cells, suggesting potential applications in oncology .
  • Broad Profiling for Off-target Effects :
    • The compound has undergone extensive profiling for off-target liabilities, indicating a favorable safety profile suitable for lead compound development .
  • Solubility and Permeability Studies :
    • Assessments of aqueous solubility and membrane permeability have shown that this compound possesses properties conducive to drug development .

Comparative Analysis with Related Compounds

Compound NameIC50 Value (μM)Activity Type
This compound4.5 ± 2.4Inhibition of K1 capsule formation
Related Benzamide DerivativeVariesAnti-inflammatory effects

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Substituent Variations

Compound Name Substituents at Position 3 Substituents at Position 5 Key Features
Target Compound 2,6-difluorobenzamido 4-ethoxyphenyl Fluorinated benzamido group; ethoxy-phenyl for lipophilicity
Methyl 3-amino-5-(3-methoxyphenyl)thiophene-2-carboxylate () Amino 3-methoxyphenyl Lacks fluorination; methoxy group at meta position
Methyl 3-amino-5-(tert-butyl)thiophene-2-carboxylate () Amino tert-butyl Bulky alkyl group; higher hydrophobicity
Methyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate () Amino 4-chlorophenyl Chlorine substituent; potential halogen bonding

Key Observations

The 4-ethoxyphenyl group at position 5 provides moderate lipophilicity, balancing solubility and membrane permeability. In contrast, tert-butyl () or 3-methoxyphenyl () groups may skew properties toward extreme hydrophobicity or reduced metabolic stability .

Synthetic Pathways :

  • The target compound’s synthesis likely involves coupling reactions similar to those in , where microwave-assisted methods achieved high yields (99%) for analogous thiophene derivatives .

Key Insights

  • The target compound’s 2,6-difluorobenzamido group may enhance target binding specificity compared to non-fluorinated analogues, as fluorination often improves pharmacokinetic profiles .
  • Unlike compounds in , which feature dioxo-benzo[b]thiophene cores, the target’s simpler thiophene scaffold may reduce off-target interactions .

Physicochemical Properties

Table 3: Comparative Physicochemical Data

Property Target Compound Methyl 3-amino-5-(tert-butyl)thiophene-2-carboxylate () Methyl 3-amino-5-(3-methoxyphenyl)thiophene-2-carboxylate ()
Molecular Weight ~405.3 g/mol 213.29 g/mol ~265.3 g/mol
Melting Point Not reported 94–95°C Not reported
Solubility Likely moderate (ethoxy group) Low (tert-butyl) Moderate (methoxy group)

Analysis

  • The 4-ethoxyphenyl group in the target compound likely improves aqueous solubility compared to tert-butyl derivatives () while maintaining sufficient lipophilicity for cellular uptake .
  • Fluorine atoms may lower the melting point compared to non-fluorinated analogues due to reduced crystal packing efficiency .

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